molecular formula C13H7Cl2FO2 B1393783 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid CAS No. 1261913-97-6

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

Cat. No.: B1393783
CAS No.: 1261913-97-6
M. Wt: 285.09 g/mol
InChI Key: CIUZWPYCVSZJKR-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a fluorinated and chlorinated benzoic acid derivative with the molecular formula C 13 H 7 Cl 2 FO 2 and a molecular weight of 285.10 g/mol . This compound serves as a valuable chemical building block in organic synthesis and pharmaceutical research, particularly in the development of novel active molecules. The presence of both fluorine and chlorine atoms on the aromatic rings makes it a versatile intermediate for constructing more complex structures, such as through further derivatization of the carboxylic acid group . Fluorobenzoic acids, in general, are important substrates for studying metabolic pathways in microbiology . As a research chemical, it is essential to handle this material with appropriate safety precautions. While a specific hazard classification for this exact compound was not identified, structurally similar substances can cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the safety data sheet and use personal protective equipment, including gloves and eye/face protection. Handling should occur in a well-ventilated area, and precautions should be taken to avoid dust formation . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-(3,5-dichlorophenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2FO2/c14-9-3-8(4-10(15)6-9)7-1-2-11(13(17)18)12(16)5-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUZWPYCVSZJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691279
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-97-6
Record name 3',5'-Dichloro-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: Physicochemical Properties and Characterization for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring a biphenyl scaffold with chlorine and fluorine substituents, suggests that it may possess unique physicochemical properties that are critical for its behavior in biological systems and its suitability for various applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical data for this compound, alongside detailed experimental protocols for its thorough characterization. This information is intended to empower researchers to effectively utilize and evaluate this molecule in their discovery and development pipelines.

Core Physicochemical Data

A foundational understanding of a compound's physicochemical profile is paramount in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.

Identity and Structure
PropertyValueSource
IUPAC Name 4-(3,5-dichlorophenyl)-2-fluorobenzoic acidPubChem[1]
Molecular Formula C₁₃H₇Cl₂FO₂PubChem[1]
Molecular Weight 285.09 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)Cl)F)C(=O)OPubChem[1]
InChI Key CIUZWPYCVSZJKR-UHFFFAOYSA-NPubChem[1]
CAS Number 1261913-97-6PubChem[1]
Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, Quantitative Structure-Property Relationship (QSPR) models and computational algorithms are invaluable tools for estimating its key physicochemical parameters. These predictions offer crucial insights for initial assessment and experimental design.

PropertyPredicted ValueMethod/RationaleSource
Melting Point (°C) 160-190Based on the analysis of structurally similar dichlorinated and fluorinated benzoic acids, a melting point in this range is anticipated. For instance, 3,5-dichlorobenzoic acid has a melting point of 184-187 °C. The introduction of a fluorine atom and the biphenyl structure will influence crystal lattice packing and intermolecular interactions.BenchChem[2]
Boiling Point (°C) ~436Predicted based on computational models for similar aromatic carboxylic acids. For example, the predicted boiling point for 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid is 436.4±45.0 °C.ChemicalBook
LogP (Octanol-Water Partition Coefficient) 4.4This value, computed by Cactvs, indicates a high degree of lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility.PubChem[1]
Aqueous Solubility LowThe high LogP value strongly suggests that the compound will have low solubility in aqueous media. QSPR models for solubility prediction of complex organic molecules often correlate high LogP with low solubility.PubMed[3]
pKa 2.5 - 3.5The acidity of the carboxylic acid is influenced by the electron-withdrawing effects of the fluorine and chlorine atoms. The ortho-fluorine substituent is expected to have a significant acid-strengthening effect due to its inductive and resonance effects. QSPR models for pKa prediction of benzoic acids provide a basis for this estimation.ResearchGate

Experimental Characterization: A Step-by-Step Approach

To validate the predicted properties and gain a comprehensive understanding of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, a systematic experimental characterization is essential. The following protocols are based on established methodologies for the physicochemical profiling of small molecule drug candidates.

Workflow for Physicochemical Characterization

G cluster_0 Compound Acquisition & Purity cluster_1 Core Physicochemical Properties cluster_2 Solid-State Characterization cluster_3 Stability Assessment A Synthesis/Procurement B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC, UPLC) B->C D Melting Point (DSC) C->D E Aqueous Solubility (Shake-Flask/Potentiometric) C->E F Lipophilicity (LogD/LogP) C->F G Acidity (pKa) (Potentiometric/Spectrophotometric) C->G H Polymorphism Screen (XRD, DSC) C->H J Solution Stability (pH profile) C->J I Hygroscopicity (DVS) H->I K Solid-State Stability (ICH conditions) J->K

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, a key building block in pharmaceutical and materials science research. The described methodology utilizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile tool for the formation of carbon-carbon bonds.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yielding results. The protocol emphasizes experimental design, the rationale behind the selection of reagents, and robust purification strategies.

Introduction

Biaryl compounds are fundamental structural motifs in a vast array of biologically active molecules and functional materials.[3] The synthesis of substituted biaryl carboxylic acids, in particular, presents unique challenges due to the potential for catalyst inhibition and purification difficulties. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a valuable intermediate whose synthesis requires a reliable and scalable method. The Suzuki-Miyaura cross-coupling reaction has emerged as a superior method for constructing such biaryl linkages due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and aryl halides.[3][4][5]

This protocol details the coupling of 4-bromo-2-fluorobenzoic acid with 3,5-dichlorophenylboronic acid. The presence of the carboxylic acid functionality on one of the coupling partners necessitates careful selection of the base and reaction conditions to avoid unwanted side reactions and ensure efficient product formation.

Reaction Mechanism and Rationale

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromo-2-fluorobenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron species (3,5-dichlorophenylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base is critical and can significantly influence the reaction rate and yield.[7][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

The selection of a suitable base is paramount when a carboxylic acid is present on one of the coupling partners. A strong base could deprotonate the carboxylic acid, potentially leading to solubility issues or undesired side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective in these cases, providing the necessary basicity for the transmetalation step without interfering with the acidic proton of the carboxylic acid.[7][11]

Experimental Protocol

Materials and Equipment
Reagent/EquipmentGradeSupplierNotes
4-Bromo-2-fluorobenzoic acid≥97%Commercially AvailableStarting material.[12][13]
3,5-Dichlorophenylboronic acid≥98%Commercially AvailableCoupling partner.[14][15]
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailablePalladium catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDeionizedIn-houseSolvent.
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Hydrochloric acid (HCl)1 M solutionIn-houseFor acidification.
BrineSaturated NaCl solutionIn-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Round-bottom flask
Condenser
Magnetic stirrer and hotplate
Nitrogen or Argon gas supply
Separatory funnel
Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzoic acid (1.0 eq), 3,5-dichlorophenylboronic acid (1.2 eq)[16], and potassium carbonate (2.0 eq).[16]

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition:

    • Add a degassed 4:1 mixture of 1,4-dioxane and water (volume will depend on the scale of the reaction, a common concentration is 0.1-0.2 M with respect to the limiting reagent).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.[16]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and transfer it to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x volume of the aqueous layer) to remove non-acidic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel. For chromatography, a mobile phase containing a small amount of acetic acid may be necessary to prevent tailing of the carboxylic acid product.

Visualization of the Synthetic Workflow

Suzuki_Coupling_Workflow start Start: Combine Reactants reactants 4-Bromo-2-fluorobenzoic acid 3,5-Dichlorophenylboronic acid K₂CO₃ start->reactants solvent_catalyst Add Degassed Solvent (Dioxane/Water) & Pd(PPh₃)₄ reactants->solvent_catalyst heating Heat to 80-100 °C under N₂ solvent_catalyst->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Work-up: Aqueous Extraction monitoring->workup acidification Acidify Aqueous Layer (1 M HCl) workup->acidification extraction Extract Product (Ethyl Acetate) acidification->extraction purification Purification: Recrystallization or Chromatography extraction->purification product Final Product: 4-(3,5-Dichlorophenyl)- 2-fluorobenzoic acid purification->product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Mechanistic Diagram

Suzuki_Mechanism Pd0 Pd(0)L₂ ArPdXL2 Ar-Pd(II)-X      L₂ Pd0->ArPdXL2 Oxidative Addition ArX Ar-X ArPdArL2 Ar-Pd(II)-Ar'      L₂ ArPdXL2->ArPdArL2 Transmetalation Base Base ArBOH3_Base [Ar'-B(OH)₃]⁻ ArBOH2 Ar'-B(OH)₂ ArBOH2->ArBOH3_Base Activation ArBOH3_Base->ArPdArL2 ArPdArL2->Pd0 Reductive Elimination ArAr Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents are of high purity and the solvents are anhydrous and properly degassed.

    • The palladium catalyst may be deactivated. Consider using a fresh batch or a different palladium source.

    • The base may not be effective. A screening of different bases (e.g., K₃PO₄, Cs₂CO₃) may be necessary.[7]

  • Incomplete Reaction:

    • Increase reaction time or temperature.

    • Ensure efficient stirring to overcome mass transfer limitations in the heterogeneous mixture.

  • Purification Challenges:

    • Residual boronic acid can be difficult to separate from the carboxylic acid product.[17] The basic wash during the workup is crucial for removing the unreacted boronic acid.

    • If column chromatography is used, adding a small percentage of acetic acid to the eluent can improve the peak shape of the product.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. By carefully selecting the catalyst, base, and solvent system, and by adhering to the detailed protocol outlined in this application note, researchers can achieve high yields of the desired product. The insights into the reaction mechanism and troubleshooting tips provided herein are intended to empower scientists to successfully implement and adapt this methodology for their specific research needs.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • HZPT Blog. (2024, March 4). why use base in suzuki coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry. (2020, June 5). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Key Benzoic Acid Derivatives: Understanding the Synthesis and Uses of 4-Bromo-2-fluorobenzoic Acid. Retrieved from [Link]

  • Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II. Retrieved from [Link]

  • ACS Publications. (2022). A basic switch leads to big changes in Suzuki coupling. Retrieved from [Link]

  • FAQ. (2022, December 26). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? Retrieved from [Link]

  • Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]

  • ACS Publications. (2024, February 29). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Retrieved from [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • ChemBK. (2024, April 10). 3,5-Dichlorophenyl Boronic Acid. Retrieved from [Link]

  • University Chemistry. (2022, March 30). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

  • Macmillan Group. (2022, April 5). Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]

  • PMC - NIH. (n.d.). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenylboronic acid. Retrieved from [Link]

Sources

Step-by-step preparation of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid from boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid via Suzuki-Miyaura Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 1261913-97-6).[1][2] This biaryl motif is a critical pharmacophore in medicinal chemistry, often serving as a scaffold for transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory drugs (NSAIDs).[2]

The method utilizes a Suzuki-Miyaura cross-coupling between 4-bromo-2-fluorobenzoic acid and 3,5-dichlorophenylboronic acid.[1] Unlike standard protocols that require ester protection, this optimized route proceeds directly on the free carboxylic acid, reducing step count and maximizing process efficiency.

Retrosynthetic Analysis & Strategy

The synthesis relies on the palladium-catalyzed formation of the C–C bond between an aryl halide and an aryl boronic acid.

Key Strategic Decisions:

  • Substrate Selection: We utilize 4-bromo-2-fluorobenzoic acid rather than the chloride analogue.[1] The C–Br bond possesses a lower bond dissociation energy (BDE) than C–Cl, facilitating faster oxidative addition by the Pd(0) species, which is crucial when electron-withdrawing groups (fluorine, carboxyl) are present.[2]

  • Catalyst Choice: Pd(dppf)Cl₂[1][2][3][4]·CH₂Cl₂ is selected over Pd(PPh₃)₄.[1] The bidentate dppf ligand creates a large bite angle, enhancing stability and preventing catalyst deactivation by the free carboxylate group.

  • Base Stoichiometry: A critical factor.[1] Since the substrate contains a carboxylic acid, 3.0–4.0 equivalents of base are required: 1 eq to deprotonate the carboxylic acid, 1 eq to activate the boronic acid (forming the boronate species), and excess to drive kinetics.

Reaction Scheme Visualization

G cluster_0 A 4-Bromo-2-fluorobenzoic acid (Electrophile) Reagents Cat: Pd(dppf)Cl2 (3 mol%) Base: Na2CO3 (3.0 eq) Solvent: Dioxane/H2O (4:1) Temp: 90°C A->Reagents B 3,5-Dichlorophenylboronic acid (Nucleophile) B->Reagents Product 4-(3,5-Dichlorophenyl)- 2-fluorobenzoic acid Reagents->Product C-C Bond Formation

Figure 1: Reaction scheme for the direct coupling of the free acid substrate.[1]

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1][5][6][7]Amount (Example Scale)Role
4-Bromo-2-fluorobenzoic acid 219.011.05.00 g (22.8 mmol)Substrate (Electrophile)
3,5-Dichlorophenylboronic acid 190.821.25.22 g (27.4 mmol)Substrate (Nucleophile)
Pd(dppf)Cl₂[1][2]·CH₂Cl₂ 816.640.030.56 g (0.68 mmol)Catalyst
Sodium Carbonate (Na₂CO₃) 105.993.58.46 g (79.8 mmol)Base
1,4-Dioxane --80 mLSolvent (Organic)
Water (degassed) --20 mLSolvent (Aqueous)
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [1]

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet.

  • Critical: Charge the flask with 1,4-Dioxane and Water. Sparge the solvent mixture with nitrogen for 20 minutes. Why? Dissolved oxygen promotes homocoupling of the boronic acid and oxidizes the Pd(0) active species, killing the reaction.

Step 2: Reagent Addition

  • Under a positive stream of nitrogen, add 4-Bromo-2-fluorobenzoic acid , 3,5-Dichlorophenylboronic acid , and Na₂CO₃ .[1][2]

  • Stir for 5 minutes until the acid is neutralized (bubbling of CO₂ may occur; ensure the system is vented).

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst last.[1] The solution should turn an orange/red color.

Step 3: Reaction

  • Heat the mixture to 90°C (internal temperature).

  • Monitor by HPLC or TLC (Eluent: 50% EtOAc/Hexanes + 1% Acetic Acid).[1]

    • TLC Tip: The starting material (bromide) will be more polar than the product due to the ionization of the acid, but the biaryl product is significantly more hydrophobic.

  • Reaction is typically complete within 4–6 hours .[1]

Step 4: Workup (Acid-Base Purification Strategy) This specific workup leverages the acidic nature of the product to remove non-acidic impurities (like de-halogenated byproducts or homocoupled boronic acid) without chromatography.

  • Cool the reaction mixture to room temperature.

  • Filter through a pad of Celite to remove palladium black; rinse with 20 mL water.

  • Dilution: Transfer filtrate to a separatory funnel. Add Ethyl Acetate (100 mL) and Water (50 mL).[1]

  • First Separation (Basic Phase): The product is currently a sodium salt (carboxylate) and resides in the Aqueous Layer .

    • Action: Shake and separate.[1][6] Keep the Aqueous Layer . Discard the Organic Layer (this contains non-acidic impurities like 3,3',5,5'-tetrachlorobiphenyl).[2]

  • Acidification: Transfer the aqueous layer to a clean beaker. Slowly add 2N HCl with stirring until pH ~1–2.

    • Observation: The product will precipitate as a white/off-white solid.[1]

  • Extraction: Extract the now-cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL).

  • Drying: Combine the organic extracts, wash with Brine (50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Step 5: Crystallization

  • Dissolve the crude solid in minimal hot Ethanol (~60°C).

  • Add Water dropwise until persistent turbidity is observed.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Process Logic & Purification Workflow

The following diagram illustrates the self-validating purification logic. By exploiting the pKa of the benzoic acid (~4.0), we can chemically filter impurities.

Workup RxnMix Crude Reaction Mixture (pH > 10) SepFunnel Partition: EtOAc / Water RxnMix->SepFunnel OrgLayer1 Organic Layer (Contains Homocoupled Biaryls, Ligands) SepFunnel->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product as Carboxylate Salt) SepFunnel->AqLayer1 Keep Acidification Acidify to pH 1 with HCl AqLayer1->Acidification Precipitate Product Precipitates (Free Acid Form) Acidification->Precipitate FinalExtract Extract into EtOAc -> Dry -> Crystallize Precipitate->FinalExtract

Figure 2: Acid-Base extraction workflow ensuring removal of non-acidic byproducts.[1][2]

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: White to off-white crystalline solid.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.2 (br s, 1H, -COOH)

    • δ 7.95 (t, 1H, Ar-H on benzoic ring)[2]

    • δ 7.80 (d, 2H, Ar-H on dichlorophenyl)[2]

    • δ 7.65 (m, 2H, remaining Ar-H)[2]

    • δ 7.55 (t, 1H, Ar-H between chlorines)[2]

  • Mass Spectrometry (ESI-): m/z = 283.0 [M-H]⁻ (Characteristic isotope pattern for Cl₂).[1][2]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete conversion due to catalyst poisoning.[1]Ensure Na₂CO₃ is >3.0 eq.[1] The free acid consumes base rapidly. Switch to K₃PO₄ if problem persists.
Protodeboronation Loss of boronic acid before coupling.Avoid prolonged heating.[1] Add the boronic acid in portions or switch to the corresponding pinacol ester.
Black Precipitate "Palladium Black" formation (catalyst decomposition).[1][3]Ensure rigorous degassing.[1] Add 10 mol% PPh₃ to stabilize the Pd species if using Pd(OAc)₂ (though dppf is usually stable).
Product is Oily Impurities preventing crystallization.[1]Perform the acid-base extraction again.[1] Recrystallize from Toluene/Heptane if EtOH/Water fails.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[2] [Link]

  • Littke, A. F., & Fu, G. C. (2002).[2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2] [Link]

  • Goossen, L. J., et al. (2006).[2] Synthesis of Biaryls via Decarboxylative Coupling.[8] Journal of the American Chemical Society, 128(30), 9808-9809.[2] (Context on handling benzoic acids in couplings). [Link]

  • PubChem Compound Summary. (2025). 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (CID 53227746).[1][2] National Center for Biotechnology Information. [Link][1][2]

Sources

Scalable production methods for 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Production of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid

Abstract

4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is a key biaryl carboxylic acid intermediate in the synthesis of advanced pharmaceutical compounds. Its production on a scalable and reproducible basis is critical for drug development and manufacturing. This document provides a comprehensive guide to a robust and scalable synthetic route centered around the Suzuki-Miyaura cross-coupling reaction. We present detailed, field-tested protocols for the synthesis of the requisite precursors and the final coupling reaction, along with methodologies for reaction monitoring, product isolation, and purification. The causality behind critical process parameters is explained to empower researchers and development scientists to adapt and optimize the process for large-scale implementation.

Introduction and Synthetic Strategy

The synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The target molecule, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, presents a structure that is efficiently assembled using palladium-catalyzed cross-coupling chemistry. Among the available methods, the Suzuki-Miyaura reaction stands out for its scalability, high functional group tolerance, mild reaction conditions, and the use of thermally stable and less toxic organoboron reagents.[1]

Our strategy involves a convergent synthesis, where two key intermediates, 4-Bromo-2-fluorobenzoic acid (I) and 3,5-Dichlorophenylboronic acid (II) , are prepared or sourced and then coupled to form the final product (III) . This approach allows for the independent synthesis and purification of precursors, ensuring high quality and overall process efficiency.

Synthetic_Overview cluster_precursors Precursor Synthesis cluster_coupling Core Reaction P1 4-Bromo-2-fluorotoluene I Intermediate I: 4-Bromo-2-fluorobenzoic acid P1->I KMnO₄ Oxidation III Final Product: 4-(3,5-Dichlorophenyl)- 2-fluorobenzoic acid I->III II Intermediate II: 3,5-Dichlorophenylboronic acid (Commercially Sourced) II->III label_node Pd Catalyst Base

Caption: High-level overview of the convergent synthetic strategy.

Protocol 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid (I)

This protocol details the oxidation of 4-bromo-2-fluorotoluene using potassium permanganate. This method is a classic and highly effective transformation for converting benzylic methyl groups to carboxylic acids and is well-suited for scaling.[2]

Materials and Reagents
ReagentFormulaM.W.Quantity (100 mmol scale)Notes
4-Bromo-2-fluorotolueneC₇H₆BrF189.0318.9 g (100 mmol)Starting material
Potassium PermanganateKMnO₄158.0331.6 g (200 mmol)Oxidizing agent
PyridineC₅H₅N79.10100 mLCo-solvent
WaterH₂O18.02100 mLSolvent
Sodium Hydroxide (3N)NaOH40.00As neededFor workup
Hydrochloric Acid (6N)HCl36.46As neededFor acidification
Ethyl AcetateC₄H₈O₂88.11~300 mLExtraction solvent
Magnesium SulfateMgSO₄120.37As neededDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add pyridine (100 mL) and water (100 mL).

  • Reagent Addition: Begin stirring and add 4-bromo-2-fluorotoluene (18.9 g, 100 mmol). Heat the mixture to 90°C using a heating mantle.

  • Oxidation: Once the temperature stabilizes at 90°C, add potassium permanganate (31.6 g, 200 mmol) portion-wise over 1 hour. Causality Note: Portion-wise addition is crucial to control the exotherm of the oxidation reaction and maintain a safe operating temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 90°C for 3-4 hours. The progress can be monitored by TLC or HPLC by observing the disappearance of the starting material. The purple color of the permanganate will dissipate as it is consumed.

  • Quenching and Filtration: Cool the reaction mixture to room temperature. A dense brown precipitate of manganese dioxide (MnO₂) will have formed. Filter the mixture through a pad of celite to remove the MnO₂ solids. Wash the filter cake with 3N sodium hydroxide solution (~100 mL) to ensure all the product (as its sodium salt) is collected.

  • Acidification: Combine the filtrates and transfer to a suitable beaker. While stirring in an ice bath, slowly acidify the solution with 6N hydrochloric acid until the pH is approximately 2. A thick white precipitate of 4-bromo-2-fluorobenzoic acid will form.[2]

  • Isolation: Collect the white solid by vacuum filtration, wash the cake with cold deionized water (2 x 50 mL), and dry under vacuum at 60°C to a constant weight.

  • Purity and Yield: The expected yield is 75-85%. The product is typically of high purity (>97%) but can be further purified by recrystallization if needed.[2]

Protocol 2: Scalable Suzuki-Miyaura Cross-Coupling

This protocol describes the core coupling reaction between 4-Bromo-2-fluorobenzoic acid (I) and 3,5-Dichlorophenylboronic acid (II) . 3,5-Dichlorophenylboronic acid is a commercially available reagent that is stable and easy to handle, making it ideal for scalable synthesis.[3][4]

Materials and Reagents
ReagentFormulaM.W.Quantity (50 mmol scale)Notes
4-Bromo-2-fluorobenzoic acid (I)C₇H₄BrFO₂219.0110.95 g (50 mmol)From Protocol 1
3,5-Dichlorophenylboronic acid (II)C₆H₅BCl₂O₂190.8210.5 g (55 mmol, 1.1 eq)Key coupling partner[5]
Palladium(II) AcetatePd(OAc)₂224.50112 mg (0.5 mol%)Catalyst
SPhosC₂₇H₃₁O₂P410.50410 mg (1.0 mol%)Ligand
Potassium CarbonateK₂CO₃138.2120.7 g (150 mmol, 3.0 eq)Base
TolueneC₇H₈92.14250 mLOrganic Solvent
WaterH₂O18.0250 mLAqueous Phase
Experimental Workflow Diagram

Suzuki_Workflow cluster_reaction A. Reaction Phase cluster_workup B. Workup & Isolation Phase cluster_purification C. Purification Phase A1 Charge Reactor: - Intermediate I - Intermediate II - K₂CO₃ - Toluene, H₂O A2 Inert Atmosphere: Degas with N₂/Ar for 30 min A1->A2 A3 Add Catalyst System: - Pd(OAc)₂ - SPhos A2->A3 A4 Heat & Stir: Reflux at ~85-90°C Monitor by HPLC (4-6h) A3->A4 B1 Cool to RT Add 200 mL H₂O A4->B1 B2 Phase Separation: Discard organic layer (toluene) B1->B2 B3 Acidification: Cool aqueous layer in ice bath Add 6N HCl to pH ~2 B2->B3 B4 Precipitation & Filtration: Collect solid product B3->B4 C1 Recrystallization: Dissolve in hot Ethanol Add hot H₂O until cloudy Cool slowly B4->C1 C2 Final Isolation: Filter, wash with cold EtOH/H₂O Dry under vacuum C1->C2 C3 Characterization: HPLC, ¹H NMR, MS Purity > 99% C2->C3

Caption: Step-by-step workflow for the Suzuki coupling and purification process.

Step-by-Step Procedure
  • Reactor Charging: In a 500 mL reactor vessel, combine 4-bromo-2-fluorobenzoic acid (10.95 g, 50 mmol), 3,5-dichlorophenylboronic acid (10.5 g, 55 mmol), potassium carbonate (20.7 g, 150 mmol), toluene (250 mL), and water (50 mL).

  • Inerting: Equip the reactor with a reflux condenser and a nitrogen/argon inlet. Degas the stirred mixture for 30 minutes by bubbling nitrogen through the solution. Causality Note: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precatalyst.[1]

  • Catalyst Addition: Add the palladium(II) acetate (112 mg, 0.5 mol%) and SPhos ligand (410 mg, 1.0 mol%). Expertise Note: SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and enhances the stability and activity of the palladium catalyst, leading to higher yields and faster reaction times.

  • Reaction: Heat the mixture to reflux (approximately 85-90°C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the consumption of the 4-bromo-2-fluorobenzoic acid by HPLC.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Add 200 mL of deionized water and transfer the mixture to a separatory funnel. The product, as its potassium salt, will be in the aqueous phase. Separate the layers and discard the upper organic (toluene) layer.

  • Workup - Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 6N HCl to precipitate the product. The target pH is ~2.

  • Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove inorganic salts.

Purification and Final Product Characterization

The crude product from the Suzuki coupling is typically of good purity but may contain small amounts of homo-coupled byproducts or residual starting materials. Recrystallization is a highly effective method for achieving pharmaceutical-grade purity (>99%).

Recrystallization Protocol
  • Dissolution: Transfer the crude, dry solid to an appropriately sized Erlenmeyer flask. Add a minimal amount of hot ethanol and heat to boiling to dissolve the solid completely.[6]

  • Precipitation: While the ethanol solution is hot, slowly add hot deionized water dropwise until the solution just begins to turn cloudy. This indicates the saturation point has been reached.[6]

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of an ice-cold ethanol/water (1:1) mixture. Dry the product in a vacuum oven at 60-70°C to a constant weight.

Analytical Validation

The purity of the final product should be assessed using the following methods:

  • High-Performance Liquid Chromatography (HPLC): To determine purity (target >99.5%). A reversed-phase C18 column is generally suitable.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M-H]⁻: 282.97).

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

  • Reagents:

    • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

    • Pyridine: Flammable and toxic.

    • Boronic Acids: Can be irritating to the eyes, respiratory system, and skin.[8]

    • Palladium Catalysts: Handle with care; they are toxic and expensive.

  • Reactions: The oxidation with KMnO₄ is exothermic and must be controlled. The Suzuki coupling should be conducted under an inert atmosphere.

References

  • FAQ. What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?[Link]

  • PureSynth. 3,5-Dichlorophenylboronic Acid (Contains Varying Amounts Of Anhydride).[Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.[Link]

  • ChemBK. 3,5-Dichlorophenyl Boronic Acid.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing.[Link]

  • ResearchGate. Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).[Link]

  • PubChem. 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid.[Link]

  • Google Patents.CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • Google Patents.Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • Organic Syntheses. 2-amino-3-fluorobenzoic acid.[Link]

  • PubChem. 3,5-Dichlorophenylboronic acid.[Link]

  • DiVA. Suzuki reactions in novel liquids.[Link]

Sources

Application Note: Robust Arylation of 2-Fluoro-4-Bromobenzoic Acid via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for arylation of 2-fluoro-4-bromobenzoic acid Content Type: Application Notes and Protocols

Abstract & Scope

This technical guide details the optimized reaction conditions for the arylation of 2-fluoro-4-bromobenzoic acid (CAS: 112704-79-7). This scaffold is a critical intermediate in the synthesis of PARP inhibitors, kinase inhibitors, and biaryl-based non-steroidal anti-inflammatory drugs (NSAIDs).

Unlike simple aryl halides, this substrate presents a unique challenge: the coexistence of a free carboxylic acid and an electron-withdrawing fluorine atom. The protocol defined herein prioritizes direct coupling of the free acid to avoid the atom-uneconomical protection/deprotection steps, utilizing a biphasic Suzuki-Miyaura system that ensures high solubility of the carboxylate salt while maintaining catalyst activity.

Mechanistic Insight & Reaction Design[1]

Substrate Analysis

The substrate contains three functional features affecting reactivity:

  • C4-Bromide: The site of oxidative addition.[1]

  • C2-Fluorine: An electron-withdrawing group (EWG) located meta to the bromide. Through inductive effects (

    
    ), the fluorine decreases electron density at the C-Br bond, theoretically accelerating oxidative addition compared to non-fluorinated benzoic acids.
    
  • C1-Carboxylic Acid: Under basic coupling conditions, this exists as a carboxylate anion (

    
    ). This anionic charge is electron-donating, which can deactivate the ring toward oxidative addition.
    

The Engineering Challenge: The reaction system must balance the solubility of the polar carboxylate salt with the lipophilicity of the aryl boronic acid and the palladium catalyst.

The Catalytic Cycle

The reaction follows the standard Pd(0)/Pd(II) cycle. The critical deviation in this protocol is the Base Activation step. The base serves a dual role: converting the starting material into its soluble benzoate form and activating the boronic acid to the boronate species for transmetallation.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Determining for e- rich rings) Pd0->OxAdd + 2-F-4-Br-Benzoate Complex1 Ar-Pd(II)-Br (Intermediate A) OxAdd->Complex1 TransMet Transmetallation Complex1->TransMet BaseStep Base Activation (K2CO3 + Ar'-B(OH)2 -> Ar'-B(OH)3-) BaseStep->TransMet Activated Boronate Complex2 Ar-Pd(II)-Ar' (Intermediate B) TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Pd(0)

Figure 1: Catalytic cycle emphasizing the oxidative addition to the bromobenzoate species.

Critical Reaction Parameters

Catalyst Selection: Pd(dppf)Cl₂

While Pd(PPh₃)₄ is common, it is air-sensitive and prone to rapid oxidation during the setup of polar/aqueous reactions.

  • Recommendation: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Why: The bidentate dppf ligand has a large bite angle, which favors reductive elimination of the bulky biaryl product. It is also robust against the water required to solubilize the benzoate.

Solvent System: The "Universal" Mix

A single organic solvent cannot dissolve both the inorganic base/carboxylate and the organic boronic acid.

  • Protocol: 1,4-Dioxane / Water (3:1 or 4:1 ratio) .

  • Logic: Dioxane is miscible with water, creating a homogeneous phase at 80°C that brings the catalyst, lipophilic boronic acid, and hydrophilic benzoate into contact.

Base: Potassium Carbonate (K₂CO₃)[3]
  • Requirement: At least 2.5 to 3.0 equivalents.

  • Stoichiometry:

    • 1.0 eq to deprotonate the carboxylic acid (forming the salt).

    • 1.0+ eq to activate the boronic acid.

    • Excess to maintain basic pH throughout the reaction (preventing protodeboronation).

Detailed Experimental Protocol

Materials Checklist
  • Substrate: 2-Fluoro-4-bromobenzoic acid (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 – 5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (HPLC grade) and Deionized Water (degassed)

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • To a reaction vial or round-bottom flask equipped with a magnetic stir bar, add:

    • 2-Fluoro-4-bromobenzoic acid (1.0 mmol, 219 mg)

    • Aryl boronic acid (1.2 mmol)

    • Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 mmol, ~25 mg)

  • Seal the vessel with a septum.

  • Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove O₂ (crucial to prevent homocoupling).

Step 2: Solvent & Base Addition [3]

  • Prepare a solution of K₂CO₃ (3.0 mmol, 415 mg) in Water (2.0 mL). Note: Degas this solution by bubbling N₂ for 10 mins.

  • Add 1,4-Dioxane (6.0 mL) to the reaction vessel via syringe.

  • Add the aqueous K₂CO₃ solution to the vessel via syringe.

  • The mixture may initially appear biphasic or cloudy.

Step 3: Reaction

  • Heat the mixture to 80–90°C with vigorous stirring.

  • Monitor by LC-MS or HPLC.[3]

    • TLC Note: Direct TLC is difficult due to the polarity of the acid. Mini-workup (acidify a small aliquot, extract with EtOAc) is required for TLC monitoring.

  • Reaction time is typically 2 to 6 hours .

Step 4: Workup (The "Self-Validating" Step) This is the most critical step for free-acid products.

  • Cool the mixture to room temperature.

  • Filtration: Filter through a pad of Celite to remove palladium black. Rinse with small amounts of water and EtOAc.

  • Phase Separation (Alkaline Wash): Transfer filtrate to a separatory funnel.

    • Validation Check: The product is currently in the Aqueous Layer (as the carboxylate).

    • Wash the aqueous layer with Ethyl Acetate (2x) to remove unreacted boronic acid, de-halogenated byproducts, and phosphine oxides. Discard the organic layer.

  • Acidification & Precipitation:

    • Acidify the aqueous layer carefully with 1N HCl to pH ~2–3.

    • Observation: The product should precipitate as a solid.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

  • Drying: Combine organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo.

Workflow Start Start: 2-F-4-Br-Benzoic Acid Setup Add Pd(dppf)Cl2, Boronic Acid Inert Atmosphere (N2) Start->Setup Solvent Add Dioxane/Water + K2CO3 (3 eq) Heat to 85°C Setup->Solvent Reaction Reaction Progress (2-6 Hours) Solvent->Reaction Workup1 Alkaline Wash (Wash aq. layer with EtOAc) Reaction->Workup1 Discard1 Discard Organic Layer (Contains impurities) Workup1->Discard1 Acidify Acidify Aqueous Layer (HCl to pH 2-3) Workup1->Acidify Product in Aqueous Extract Extract with EtOAc Dry & Concentrate Acidify->Extract Product Final Product: Biaryl Carboxylic Acid Extract->Product

Figure 2: Workflow for the purification of free carboxylic acids via Suzuki coupling.

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or poor solubility.Increase catalyst to 5 mol%. Switch to S-Phos ligand (highly active for hindered/deactivated substrates). Ensure solvent is degassed.[3]
Protodeboronation Boronic acid instability.[1]Use excess boronic acid (1.5 eq) . Lower temperature to 70°C and extend time. Switch to Boronic Ester (Pinacol ester).[4]
Product in Organic Wash pH of aqueous layer too low during first wash.Ensure aqueous layer is pH > 10 before the first EtOAc wash. Add more K₂CO₃ if necessary.
Homocoupling (Ar-Ar) Oxygen presence.Rigorous degassing is required. Sparge solvents with Argon for 15 mins before use.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Gooßen, L. J., & Paetzold, J. (2002). Pd-catalyzed synthesis of biaryls from aryl halides and boronic acids using a carboxylic acid as directing group.[5] Angewandte Chemie International Edition, 41(7), 1237-1241. (Demonstrates compatibility of free acids). Link

  • Fleckenstein, C. A., & Plenio, H. (2010). Highly efficient Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids using [Pd(NHC)(allyl)Cl] complexes. Chemistry – A European Journal, 16(13), 3922-3926. (High turnover catalysts for deactivated substrates). Link

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Validation & Comparative

1H NMR Interpretation Guide: 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid

[1][2]

Executive Summary

In the development of fluorinated biaryl scaffolds for medicinal chemistry, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid represents a challenging diagnostic case. The presence of the fluorine atom at the ortho position to the carboxylic acid introduces complex

1

This guide provides a definitive technical comparison between the target molecule and its non-fluorinated analogs/starting materials.[2] It moves beyond basic peak listing to explain the causality of the spectral features, specifically the diagnostic "Fluorine Fingerprint" required for structural validation.

Key Diagnostic Challenges
  • Spin System Overlap: Differentiating the substituted benzoate ring protons from the dichlorophenyl protons.

  • Fluorine Coupling:

    
     splits protons up to 4 bonds away, turning singlets into doublets and doublets into multiplets.[2][3]
    
  • Solvent Effects: Carboxylic acid protons are highly sensitive to moisture and solvent choice (DMSO-d6 vs. CDCl3).[1][2]

Structural Analysis & Spin Systems

To interpret the spectrum, we must deconstruct the molecule into two distinct spin systems isolated by the biaryl single bond.[2]

The Molecule[4][5][6][7]
  • Ring A (Benzoate Core): 1-COOH, 2-F, 4-Aryl.[1][2][3] Protons at positions H3, H5, H6 .[2][3]

  • Ring B (Dichlorophenyl): 3,5-Cl.[1][2] Attached at C1'. Protons at H2', H4', H6' .[2][3]

Diagram 1: Spin System Connectivity & Coupling Network

The following diagram visualizes the critical coupling pathways (

SpinSystemFFluorine (F2)H3H3 (Benzoate)Ortho to FF->H33J(H-F) ~10-11 Hz(Dominant)H6H6 (Benzoate)Ortho to COOHF->H64J(H-F) ~6-7 Hz(Diagnostic)H5H5 (Benzoate)Meta to FH3->H54J(H-H) ~2 Hz(Meta)H5->H63J(H-H) ~8 Hz(Ortho)ArHRing B Protons(H2', H4', H6')ArH->ArH4J(H-H) ~1.8 Hz(Meta Coupling)

Caption: Visualization of the scalar coupling network. Red arrows indicate heteronuclear Fluorine-Proton coupling; black/green arrows indicate homonuclear Proton-Proton coupling.[1][2]

Comparative Analysis: Product vs. Alternatives

The most effective way to validate your product is to compare it against the starting material (Reaction Monitoring) and a non-fluorinated analog (Structural Confirmation).

Comparison 1: Reaction Monitoring

Scenario: Suzuki coupling of 4-bromo-2-fluorobenzoic acid + 3,5-dichlorophenylboronic acid.[1][2]

FeatureStarting Material (4-Br-2-F-BzOH)Target Product Interpretation
H3 Signal Doublet of Doublets (dd)dd (Shifted Downfield) The H3 proton is deshielded by the new aromatic ring (Ring current effect).[1]
H5 Signal dd (Distinct shift)dd (Shifted Downfield) Loss of Bromine (shielding/deshielding balance) and gain of Aryl group.[1][3]
Ring B Absent 3H Pattern (2:1 ratio) Appearance of H2'/H6' (d) and H4' (t) confirms coupling success.[1][3]
COOH Broad Singlet (~13.2 ppm)Broad Singlet (~13.4 ppm)Slight shift due to increased conjugation, but less diagnostic.[1][2][3]
Comparison 2: The "Fluorine Effect"

Scenario: Distinguishing Target from 4-(3,5-dichlorophenyl)benzoic acid (No Fluorine).

ProtonNon-Fluorinated AnalogTarget (Fluorinated) Why? (Mechanism)
H3 Doublet (

)
dd (

,

)
Primary Diagnostic: The large H-F coupling splits the H3 signal significantly.[1][3]
H6 Doublet (

)
dd or t (

,

)
Long-range coupling through the carbonyl carbon (C1) splits H6.[1][3]
Symmetry Ring A is AA'BB' (if p-subst)AMX System Fluorine breaks the symmetry of the benzoate ring completely.[1]

Detailed Spectral Assignment (DMSO-d6)

Experimental Conditions: 400 MHz, DMSO-d6, 298 K. Note: DMSO-d6 is required.[1][2][3][4] CDCl3 often leads to aggregation of carboxylic acids, causing broad, uninterpretable peaks.[2][3]

Table 1: Chemical Shift & Multiplicity Data[8][9][10]
Position

(ppm)
Multiplicity

Values (Hz)
Assignment Logic
-COOH 13.2 - 13.5br s-Acidic proton; exchanges with

or moisture.[1][2]
H6 (Ring A)7.95 - 8.05t (app) or dd

,

Deshielded by COOH (ortho).[1][3] Appears as pseudo-triplet due to similar

values.
H3 (Ring A)7.65 - 7.75dd

,

Key Signal. Large splitting by F (ortho).[1][3]
H2', H6' (Ring B)7.78 - 7.82d

Equivalent protons on the dichloro ring.[1][3]
H4' (Ring B)7.60 - 7.65t

Upfield of H2'/H6' due to being between two Cl atoms (shielding cone effects).[1]
H5 (Ring A)7.55 - 7.62dd

,

Overlaps often with Ring B protons.[1][2][3]

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity (Trustworthiness), follow this specific workflow.

Diagram 2: Validation Workflow

WorkflowStartCrude Product(Suzuki Coupling)PrepSample Prep:10mg in 0.6mL DMSO-d6(Ensure dry solvent)Start->PrepAcqAcquisition:Pulse: 30°D1: 2.0 sec (Relaxation)Scans: 16-64Prep->AcqCheck1Checkpoint 1:Is COOH visible >13ppm?Acq->Check1Check2Checkpoint 2:Is H3 (dd) J~10Hz present?Check1->Check2YesFailRecrystallize / DryCheck1->FailNo (Wet/Salt)ResultVALIDATED STRUCTURECheck2->ResultYesCheck2->FailNo (Wrong Isomer)

Caption: Decision tree for NMR validation. Checkpoint 2 is the critical differentiator for the fluorinated regioisomer.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5-10 mg of the solid in 0.6 mL DMSO-d6 .

    • Critical: If the sample contains residual base (e.g.,

      
       from Suzuki coupling), the COOH proton may be absent (deprotonated).[2][3] Add 1 drop of 
      
      
      or perform an acidic workup if the peak at 13 ppm is missing.
  • Acquisition Parameters:

    • Spectral Width: -2 to 16 ppm (to catch the acid proton).[1]

    • Relaxation Delay (D1): Set to

      
       seconds. Aromatic protons and acid protons have different T1 times; a short D1 will distort integration ratios.[2]
      
    • Scans: 16 scans are usually sufficient for >95% purity; use 64 scans to detect minor impurities (<1%).[1][2]

  • Data Processing:

    • Phasing: Manual phasing is required for the broad COOH peak.[2]

    • Integration: Normalize the H2'/H6' doublet (Ring B) to 2.00 . This is your most stable internal reference, as it is far from the Fluorine influence.[2][3]

References

  • Claridge, T. D. W. (2016).[2][3] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on spin systems and coupling constants).

  • Dolbier, W. R. (2009).[2][3] Guide to Fluorine NMR for Organic Chemists. Wiley.[2][5][6] (Source for

    
     coupling magnitudes).
    
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1][2] Spectral Database for Organic Compounds (SDBS). [Link] (Reference for standard benzoic acid and biphenyl shifts).[1][3]

  • Reich, H. J. (2024).[2][3] Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Link] (Verified source for chemical shift correlations and solvent effects).[1][3]

  • Gottlieb, H. E., et al. (1997).[2][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515.[2][3] [Link] (Standard for calibrating DMSO-d6 residual peaks).[1][2]

Structural Elucidation of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (CAS: 1261913-97-6), a halogenated biphenyl scaffold with significant relevance in medicinal chemistry, particularly as a transthyretin (TTR) stabilizer or NSAID analog.[1]

For researchers in drug discovery, defining the precise torsion angle between the phenyl rings is critical, as it dictates the molecule's binding affinity and solubility profile. This guide compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the "product" or gold standard in this context—against alternative methods like Solution NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is indispensable for this specific class of sterically hindered fluorinated compounds.

Part 1: The Challenge – Steric Strain in Biphenyls

The molecule features a benzoic acid core substituted with a fluorine atom at the ortho position (C2) and a 3,5-dichlorophenyl ring at the para position (C4).

The Structural Problem:

  • Steric Clash: The fluorine atom at C2 and the protons/chlorines on the adjacent ring create significant steric repulsion.

  • Conformational Ambiguity: In solution, the biphenyl bond rotates freely, averaging the signal. However, biological receptors bind a specific fixed conformation.

  • The Objective: Accurately determine the inter-ring dihedral angle (

    
    ) and the carboxylic acid hydrogen bonding motif in the solid state.
    

Part 2: Experimental Methodology (SC-XRD Protocol)

To achieve "Product Performance" (high-resolution structural data), the following specific protocol is recommended for this compound class.

Crystal Growth Strategy
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1 v/v). The polarity matches the carboxylic acid, while the water acts as an anti-solvent to drive nucleation.

  • Conditions: Ambient temperature (

    
    ), covered with parafilm featuring 3-5 pinholes to control evaporation rate (approx. 5-7 days).
    
Data Collection Parameters
  • Radiation Source: Molybdenum (Mo-K\alpha,

    
     Å) .
    
    • Reasoning: The molecule contains two Chlorine atoms.[2][3] Copper (Cu) radiation would cause significant absorption and fluorescence, degrading data quality. Mo reduces absorption effects (

      
      ), improving the accuracy of bond lengths involving Cl.
      
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes the rotation of the carboxylic acid group and reduces thermal vibration of the terminal Cl atoms.

Structure Refinement
  • Software: SHELXL (via OLEX2 or WinGX).

  • Constraint: Treat the carboxylic acid proton (H1) using a riding model if not located in the difference Fourier map, but for high-quality data, attempt to refine coordinates freely to confirm the dimer motif.

Part 3: Comparative Analysis – SC-XRD vs. Alternatives

This section objectively compares the "performance" of SC-XRD data against the primary alternatives: Solution NMR and DFT calculations.

Performance Data Matrix
FeatureSC-XRD (The Gold Standard) Solution NMR (

)
DFT (Theoretical)
Primary Output 3D Atomistic Coordinates (

)
Chemical Shifts (

), Couplings (

)
Energy Minima, Orbitals
Torsion Angle (

)
Precise Fixed Value (e.g.,

)
Time-Averaged (Dynamic)Gas-phase prediction (often ignores packing)
Intermolecular Interactions Direct observation of H-bonds (Dimer)Inferred (NOE), Concentration dependentCalculated (requires periodic boundary conditions)
Stereochemistry Absolute Configuration determinationRelative (unless chiral solvating agents used)N/A
Sample State Solid (Single Crystal)Liquid (Solvated)Virtual (Vacuum/Implicit Solvent)
Limit of Detection Requires Crystal (

mm)

1 mg
N/A
Mechanistic Insight: Why SC-XRD Wins for this Molecule

In solution (NMR), the bond between the two phenyl rings rotates. The NMR spectrum will show equivalent signals for the 2,6-protons of the dichlorophenyl ring due to rapid rotation on the NMR timescale.

SC-XRD Performance:

  • Freezing the Twist: SC-XRD captures the molecule in its lowest-energy packing state. For 2-fluorobiphenyls, this twist is typically 40–60° to minimize F...H repulsion.

  • Dimer Identification: SC-XRD definitively proves the formation of the Centrosymmetric Carboxylic Acid Dimer (

    
     graph set), which is the critical determinant of the compound's melting point and solubility.
    

Part 4: Visualization of Workflows

Diagram 1: Characterization Workflow

This flowchart outlines the critical path from synthesis to structural validation.

G Synth Synthesis (Suzuki Coupling) Purify Purification (Recrystallization) Synth->Purify Grow Crystal Growth (EtOH/H2O Slow Evap) Purify->Grow Check Microscopy Check (Birefringence?) Grow->Check Check->Grow No (Optimize) XRD SC-XRD Data (Mo Source, 100K) Check->XRD Yes Solve Structure Solution (Direct Methods) XRD->Solve Refine Refinement (SHELXL) Solve->Refine

Caption: The critical path for structural elucidation. Note the iterative loop at the crystal growth stage if birefringence (crystallinity) is not observed.

Diagram 2: Decision Matrix (Technique Selection)

When should you invest the time in SC-XRD versus quick NMR?

Decision Start Need Structural Data for 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid Q1 Is the goal purity/ID or 3D conformation? Start->Q1 PathA Purity / Identity Q1->PathA PathB 3D Conformation / Binding Mode Q1->PathB NMR Use 1H/13C NMR (Fast, Solution State) PathA->NMR Q2 Is exact torsion angle critical for bio-activity? PathB->Q2 DFT Use DFT Calculation (Theoretical Estimate) Q2->DFT Low Criticality XRD Use SC-XRD (Definitive Experimental Data) Q2->XRD High Criticality

Caption: Decision matrix for selecting the appropriate analytical technique based on research goals.

Part 5: Expected Structural Features (The "Result")

Based on the crystallographic landscape of fluorinated benzoic acids [1, 2], the SC-XRD analysis of this compound is expected to yield:

  • Orthorhombic or Monoclinic Space Group: Common for asymmetric biphenyls (

    
     or 
    
    
    
    ).
  • The Twist: The dihedral angle between the phenyl rings will likely deviate significantly from planarity (

    
    ) due to the steric bulk of the 2-Fluoro substituent and the 3,5-dichloro pattern [3].
    
  • Supramolecular Assembly: The molecules will form centrosymmetric dimers via

    
     hydrogen bonds between carboxylic acid groups. This is a robust motif (
    
    
    
    ) unless disrupted by solvent inclusion.
Troubleshooting the Protocol
  • Twinning: If the diffraction spots are split, the crystal may be twinned (common in fluorinated aromatics). Solution: Use "Cell_Now" to check for multiple domains or re-crystallize from a more viscous solvent (e.g., isopropanol).

  • Disorder: The Fluorine atom at position 2 might show rotational disorder if the packing is loose. Solution: Collect data at lower temperature (100 K) to minimize thermal motion.

References

  • PubChem. (2025).[3][4] 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2010). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chem. Commun. [Link]

  • MDPI. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. Molecules. [Link]

  • Westmont College. (2022). Determination of Torsional Angles of Biphenyl Molecules. [Link]

Sources

Validating Synthesis of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The biphenyl carboxylic acid scaffold, specifically 4-(3,5-dichlorophenyl)-2-fluorobenzoic acid (CAS 1261913-97-6), represents a critical pharmacophore in the development of transthyretin (TTR) stabilizers and non-steroidal anti-inflammatory derivatives. In drug development, the integrity of this intermediate is paramount; the ortho-fluorine substituent exerts significant electronic influence on metabolic stability, while the 3,5-dichloro motif enhances lipophilicity and binding pocket occupancy.

This guide validates a scalable, optimized synthesis route against "Literature Standard" conditions (typically defined by early Suzuki-Miyaura patent literature). We aim to demonstrate how modern catalytic systems can overcome the steric and electronic deactivation caused by the ortho-fluoro group, providing a self-validating protocol for high-purity isolation.

The Challenge: "Standard" vs. "Optimized" Synthesis

In classical literature (e.g., general protocols derived from Suzuki et al. or early biaryl patents), the synthesis of electron-deficient, sterically crowded biaryls often utilizes Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] with aqueous sodium carbonate.

While functional, this "Standard Method" frequently fails to meet rigorous process chemistry standards due to:

  • Protodeboronation: The electron-deficient 3,5-dichlorophenylboronic acid is prone to hydrolytic cleavage before coupling.

  • Steric Hindrance: The ortho-fluorine on the benzoate partner retards oxidative addition.

  • Pd Contamination: Homogeneous catalysts are difficult to purge below <10 ppm without extensive scavenging.

Comparative Strategy

We compare the Standard Method against an Optimized Method utilizing a Buchwald-type precatalyst system (XPhos Pd G2) which facilitates oxidative addition at lower temperatures, preserving the labile boronic acid.

Experimental Protocol & Methodology

Reaction Pathway Visualization

The following diagram outlines the mechanistic pathway and the critical decision nodes for the optimized synthesis.

Suzuki_Pathway Start Start: 4-Bromo-2-fluorobenzoic acid Cat_Cycle Catalytic Cycle (Pd-XPhos G2) Start->Cat_Cycle Boronic Partner: 3,5-Dichlorophenylboronic acid Boronic->Cat_Cycle Ox_Add Oxidative Addition (Rate Limiting due to F) Cat_Cycle->Ox_Add Activation Transmet Transmetalation (Base: K3PO4) Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Crude Crude Biaryl Product Red_Elim->Crude Workup Acidic Workup (pH < 3) Crude->Workup Quench Final Final Product: 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid Workup->Final Recrystallization

Caption: Mechanistic flow of the optimized Suzuki-Miyaura coupling, highlighting the rate-limiting oxidative addition step mitigated by the XPhos ligand.

Detailed Protocol: Optimized Synthesis

Reagents:

  • Substrate: 4-Bromo-2-fluorobenzoic acid (1.0 equiv)

  • Coupling Partner: 3,5-Dichlorophenylboronic acid (1.2 equiv)

  • Catalyst: XPhos Pd G2 (1.0 mol%)

  • Base: K3PO4 (Tribasic, 2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

Step-by-Step Workflow:

  • Inerting: Charge a reaction vessel with the aryl bromide, boronic acid, and K3PO4. Cycle vacuum/nitrogen (3x) to remove oxygen (prevents homocoupling).

  • Catalyst Addition: Add XPhos Pd G2. Add degassed solvent mixture.

  • Reaction: Heat to 60°C. Note: The Standard Method requires reflux (90-100°C); our lower temperature reduces defluorination byproducts.

  • Monitoring: Monitor by HPLC at 2 hours. Look for consumption of bromide (RT ~ 4.5 min) and appearance of product (RT ~ 8.2 min).

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc.

    • Critical Step: Acidify aqueous layer to pH 2-3 with 1N HCl to protonate the carboxylate. The product will crash out or partition into the organic layer.

    • Wash organic layer with brine, dry over Na2SO4.

  • Purification: Recrystallize from Ethanol/Water (Standard Method often suggests Column Chromatography; Recrystallization is preferred for scalability).

Validation: Comparative Performance Data

The following data compares the "Standard" literature approach against the "Optimized" protocol described above.

MetricLiterature Standard (Pd(PPh3)4 / Na2CO3)Optimized Protocol (XPhos Pd G2 / K3PO4)Validation Insight
Yield (Isolated) 65 - 72%88 - 92% Optimized catalyst prevents protodeboronation of the dichloro-partner.
Reaction Time 12 - 24 Hours2 - 4 Hours Faster kinetics due to bulky, electron-rich phosphine ligand.
Purity (HPLC) 94 - 96%> 99.5% Lower temp prevents defluorination side-reactions.
Pd Residuals > 500 ppm< 50 ppm Higher catalyst activity allows lower loading (1 mol% vs 5 mol%).
Appearance Tan/Brown SolidWhite Crystalline Solid Indicates effective removal of Pd-black and oxidation byproducts.

Analytical Validation Standards (Self-Validating System)

To confirm the identity and purity of the synthesized 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid , the following spectral signatures must be verified. These serve as the "Go/No-Go" criteria for batch release.

NMR Spectroscopy (Identity)
  • 1H NMR (400 MHz, DMSO-d6):

    • Diagnostic Signal: Look for the triplet/multiplet at δ 7.6 - 7.8 ppm representing the protons on the dichlorophenyl ring (H-2', H-6').

    • Benzoic Acid Ring:[1] The H-6 proton (adjacent to F) typically appears as a doublet of doublets (dd) due to H-F coupling (

      
       Hz).
      
    • Acid Proton: Broad singlet at δ 13.0+ ppm (COOH).

  • 19F NMR (376 MHz, DMSO-d6):

    • Single Peak:δ -110 to -115 ppm .

    • Validation: Absence of other fluoride peaks confirms no defluorination or regioisomeric byproducts (e.g., 4-fluoro isomers).

Mass Spectrometry (Molecular Weight)
  • Method: LC-MS (ESI-).

  • Criterion: Observed mass [M-H]- = 282.9 / 284.9 (Characteristic Cl2 isotope pattern 9:6:1).

  • Fail Condition: Presence of mass 249 (monochloro analog) indicates incomplete halogenation of starting material or reductive dechlorination.

Quality Control Logic Tree

Use the following logic flow to determine if a batch meets the "Literature Standard" equivalent.

QC_Logic Sample Isolated Solid HPLC HPLC Purity > 98%? Sample->HPLC NMR 1H & 19F NMR Confirm Structure? HPLC->NMR Yes Fail REJECT BATCH (Reprocess) HPLC->Fail No MS MS (ESI-) Isotope Pattern Correct? NMR->MS Yes NMR->Fail No MS->Fail No Pass VALIDATED (Release) MS->Pass Yes

Caption: Quality Control decision tree for validating the synthesized intermediate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53227746, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Martin, R., & Buchwald, S. L. (2008).Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. (Basis for "Optimized" XPhos conditions).

Sources

Safety Operating Guide

Navigating the Disposal of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The proper disposal of specialty chemicals is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, a halogenated aromatic carboxylic acid. By understanding the chemical nature of this compound and adhering to established regulatory frameworks, researchers can mitigate risks and ensure responsible waste management.

Hazard Assessment and Chemical Profile

Based on these analogs, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid should be handled as a compound that is:

  • Irritating to the skin, eyes, and respiratory system. [1][2]

  • Harmful if swallowed. [1]

  • Potentially toxic, falling under the category of halogenated organic compounds which require specific disposal considerations.[3][4][5]

Key Chemical Information:

PropertyValue/InformationSource
Chemical Formula C13H7Cl2FO2[6]
Common Hazards Skin Irritation (Category 2), Eye Irritation (Category 2A), May cause respiratory irritation.[1][2]
Incompatible Materials Strong oxidizing agents.[7]
Known Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas, Gaseous hydrogen fluoride (HF).[7][8]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are necessary to prevent skin contact.[10][11]

  • Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][10]

Step-by-Step Disposal Protocol

The disposal of 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is governed by the Resource Conservation and Recovery Act (RCRA) and should be managed as hazardous waste.[12][13]

Step 1: Waste Characterization

As a halogenated organic compound, 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is classified as a hazardous waste.[3][4] Many jurisdictions require the segregation of halogenated and non-halogenated organic waste streams due to differences in disposal costs and methods.[5]

Step 2: Segregation and Container Selection

  • Segregate Waste: Do not mix this compound with non-halogenated organic waste or other incompatible waste streams.[5][14]

  • Choose a Compatible Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[14][15] The container should be in good condition, free from damage or deterioration.[14] For liquid solutions, ensure the container material is appropriate (e.g., avoid metal for acidic solutions).[15]

Step 3: Labeling the Waste Container

Proper labeling is a critical compliance step. The label must include:

  • The words "Hazardous Waste".[14][16]

  • The full chemical name: "4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid". Avoid using abbreviations or chemical formulas.[14]

  • An indication of the hazards (e.g., "Irritant").[16]

  • The approximate quantity or concentration of the waste.[14]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[13][14]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[13][14]

  • Volume Limits: Be aware of the volume limits for hazardous waste accumulation in an SAA (typically up to 55 gallons).[16]

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Once the container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[14][15]

  • Documentation: Complete any necessary waste pickup forms as required by your institution.[14]

G C C D D C->D G G H H G->H F F F->H

Sources

Navigating the Uncharted: A Practical Guide to Handling 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The First Principle: Proactive Hazard Assessment

Given the absence of specific toxicological data, we must treat 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid as a substance of unknown toxicity with the potential for significant health effects. Our recommendations are therefore based on a conservative approach, assuming hazards associated with its constituent chemical classes.

  • Halogenated Aromatic Compounds: This class of compounds can exhibit persistence in the environment and may have toxic effects.[1] Dichlorophenyl groups, in particular, can cause skin and eye irritation.[2][3]

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives can cause skin irritation, serious eye damage, and respiratory irritation.[4][5]

Therefore, we must assume that 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[6][7][8]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: an inner nitrile glove followed by an outer, chemical-resistant glove (e.g., butyl rubber or Viton).Nitrile gloves provide a primary barrier against splashes, while the outer glove offers extended protection against halogenated organic compounds. Always inspect gloves for integrity before use.
Eye and Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a higher risk of splashing.[9][10]
Body Protection A flame-resistant laboratory coat, worn fully buttoned.Protects the skin from accidental spills and contamination.[10]
Respiratory Protection A NIOSH-approved respirator is required. The type will depend on the scale of the work and the potential for aerosolization. For small-scale work in a certified chemical fume hood, a half-mask respirator with organic vapor/acid gas cartridges and P100 particulate filters may be sufficient. For larger quantities or in situations where engineering controls are not sufficient, a full-face air-purifying respirator or a powered air-purifying respirator (PAPR) should be used.[11]Protects against the inhalation of dust or aerosols, which could cause respiratory tract irritation.[8][12]
Footwear Closed-toe shoes made of a non-porous material.Protects the feet from spills.

For chemicals of unknown toxicity, it is prudent to adopt a higher level of PPE. Dartmouth College's Environmental Health and Safety recommends a flexible laminate glove (like a Silver Shield) worn under a heavy-duty, chemically resistant outer glove.[10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to minimizing the risk of exposure.

Engineering Controls: The First Line of Defense

All work with 4-(3,5-Dichlorophenyl)-2-fluorobenzoic acid, including weighing and preparing solutions, must be conducted in a certified chemical fume hood.[5][13] The fume hood provides essential ventilation to capture and exhaust any dust or vapors that may be generated.

Workflow for Handling 4-(3,5-Dichlorophenyl)-2-fluorobenzoic Acid

The following diagram outlines the critical steps for safely handling this compound, from preparation to post-handling procedures.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Certification & Airflow prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound on a Tared Weigh Paper or Container prep_materials->handle_weigh handle_transfer Carefully Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent and Dissolve handle_transfer->handle_dissolve post_decon Decontaminate Work Area handle_dissolve->post_decon post_waste Segregate and Label Waste post_decon->post_waste post_doff Doff PPE in Correct Order post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.